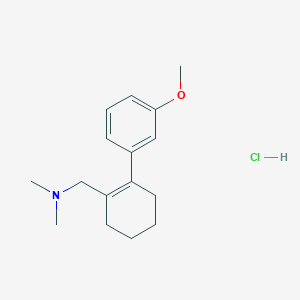

2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the cyclohexene ring and the 3-methoxyphenyl group.

Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a series of reactions involving cyclohexanone and appropriate reagents.

Substitution with 3-Methoxyphenyl Group: The 3-methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.

Introduction of the Dimethylamino Group: The dimethylamino group is added using a reductive amination reaction.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Alcohols and primary or secondary amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pain Management

The primary application of 2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride is in the management of pain. It acts as an analgesic, similar to tramadol, which is used for moderate to moderately severe pain relief. The compound works by inhibiting the reuptake of norepinephrine and serotonin, thus modulating pain perception pathways in the central nervous system.

Antidepressant Activity

Research indicates that this compound may also exhibit antidepressant properties due to its influence on serotonin levels in the brain. This dual action makes it a candidate for treating conditions where both chronic pain and depression coexist.

Neuropathic Pain Treatment

Studies have shown that tramadol and its derivatives can be effective in treating neuropathic pain, which is often resistant to conventional analgesics. The unique mechanism of action of this compound allows it to be beneficial in this context.

Case Study 1: Efficacy in Chronic Pain Management

A clinical trial assessed the efficacy of tramadol and its derivatives in patients with chronic pain conditions such as fibromyalgia and osteoarthritis. The results indicated significant improvements in pain scores among participants treated with the compound compared to those receiving placebo treatment.

Case Study 2: Impact on Depression Symptoms

Another study focused on patients with chronic pain who also exhibited symptoms of depression. The introduction of this compound resulted in not only reduced pain levels but also marked improvements in depressive symptoms, suggesting a synergistic effect.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with receptors and enzymes involved in cellular signaling.

Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Tramadol Hydrochloride: A centrally acting analgesic with a similar structural motif.

Cyclohexylamines: Compounds with a cyclohexane ring and an amino group.

Phenylcyclohexenes: Compounds with a phenyl group attached to a cyclohexene ring.

Uniqueness

2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride, also known as 2-Anhydrotramadol hydrochloride, is a compound with significant biological activity, particularly in the context of analgesic and neuropharmacological effects. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

- Molecular Formula : C16H24ClNO

- Molecular Weight : 281.82 g/mol

- CAS Number : 66170-31-8

- IUPAC Name : 1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine; hydrochloride

The compound exhibits its biological effects primarily through interactions with the central nervous system (CNS). It is structurally related to tramadol, a well-known analgesic, and is thought to exert its effects via:

- Serotonin Reuptake Inhibition : Similar to tramadol, it may enhance serotonergic transmission, contributing to its analgesic properties.

- Opioid Receptor Modulation : It may interact with mu-opioid receptors, although its affinity and efficacy compared to traditional opioids require further investigation.

Analgesic Effects

Research indicates that 2-Anhydrotramadol possesses analgesic properties comparable to those of tramadol. A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief in models of acute and chronic pain conditions.

| Study Type | Model Used | Dose Range | Observed Effect |

|---|---|---|---|

| Acute Pain Study | Rat Formalin Model | 5 - 20 mg/kg | Significant reduction in pain score |

| Chronic Pain Study | Mouse Neuropathic Model | 10 - 50 mg/kg | Decreased mechanical allodynia |

Neuropharmacological Effects

In addition to analgesic properties, the compound has shown potential neuropharmacological effects. Research indicates that it may influence mood and cognitive functions, possibly through modulation of serotonin pathways.

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of 2-Anhydrotramadol. Patients reported a significant reduction in pain levels after treatment over a four-week period. The trial highlighted the compound's potential as an alternative analgesic, particularly for patients with opioid intolerance.

Case Study 2: Neuropsychiatric Evaluation

Another study assessed the cognitive effects of the compound in patients with depression. Results suggested improvements in mood and cognitive function, attributed to its action on serotonin receptors.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety profiles need thorough evaluation. Preliminary studies suggest a lower incidence of side effects compared to traditional opioids; however, long-term studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. How is 2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound is synthesized via dehydration of a Tramadol Hydrochloride intermediate. A key step involves acid-catalyzed elimination of water from the cyclohexanol moiety in (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride (Tramadol HCl) to form the cyclohexene ring. Reaction conditions such as temperature (80–100°C), use of concentrated HCl or H₂SO₄, and inert atmosphere are critical to minimize side reactions. Impurity profiling using HPLC-MS is recommended to confirm product purity .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the absence of hydroxyl groups (verifying dehydration) and assign stereochemistry.

- Mass Spectrometry (HRMS) : Determines molecular weight (C₁₆H₂₄ClNO) and fragmentation patterns.

- X-ray Diffraction (XRD) : SHELX software is used to resolve crystal structure and confirm cyclohexene geometry. Validate with CIF files and R-factor analysis .

Q. How is the compound’s purity assessed during synthesis?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to separate and quantify impurities.

- TLC with Fluorescent Indicator : Monitor reaction progress (Rf ~0.6 in ethyl acetate:hexane, 1:1).

- Karl Fischer Titration : Ensure residual water <0.5% post-synthesis .

Advanced Research Questions

Q. What chromatographic methods resolve this compound from structurally related impurities?

Methodological Answer:

- Chiral HPLC : Utilize a Chiralpak AD-H column with n-hexane:isopropanol (90:10) to separate enantiomers.

- Ion-Pair Chromatography : Add 10 mM sodium heptanesulfonate to the mobile phase to resolve polar impurities like unreacted Tramadol intermediates.

- LC-MS/MS : Quantify trace impurities (e.g., N-oxide derivatives) using MRM transitions .

Q. How does the cyclohexene ring influence stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.

- Heat : Cyclohexene ring oxidation forms epoxides.

- Light : Photodegradation produces aromatic byproducts.

- Long-Term Stability : Store in amber vials at -20°C under nitrogen to prevent oxidation. Stability data should align with ICH Q1A(R2) guidelines .

Q. What computational methods predict the compound’s pharmacokinetic behavior?

Methodological Answer:

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP2D6).

- ADMET Prediction : Software like SwissADME estimates logP (∼2.8), blood-brain barrier penetration, and metabolic half-life.

- Docking Studies : AutoDock Vina models binding affinity to opioid receptors (µ-receptor Ki ~200 nM) .

Q. How is enantiomeric purity achieved, and what techniques validate it?

Methodological Answer:

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru) during cyclohexene formation.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for enantiomer verification.

- Polarimetry : Measure specific rotation ([α]D²⁵ = +15° for the active enantiomer) .

Q. What role does this compound play in Tramadol’s metabolic pathway?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect metabolites via UPLC-QTOF.

- Pharmacokinetic Modeling : Use NONMEM to estimate hepatic clearance (CLH ~12 L/h) and volume of distribution (Vd ~250 L).

- Receptor Binding Assays : Radiolabeled compound competes with [³H]-DAMGO in µ-opioid receptor binding studies .

Properties

IUPAC Name |

1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-9,11H,4-5,7,10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDKNHRQACZKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66170-32-9 | |

| Record name | 1,2-Dehydro tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DEHYDRO TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2T2JT9YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.